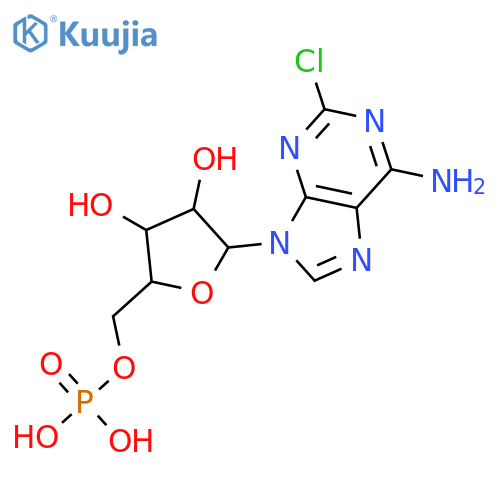Cas no 21466-01-3 (2-Chloro-5'-adenylic Acid)

2-Chloro-5'-adenylic Acid structure
商品名:2-Chloro-5'-adenylic Acid
2-Chloro-5'-adenylic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Chloroadenosine 5’-Monophosphate
- [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxy-oxophosphanium
- 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt
- 2-CHLOROADENOSINE 5'-MONOPHOSPHATE
- 5'-Adenylic acid,2-chloro-
- 2-Chloro-AMP
- 5'-Adenylic acid,2-chloro
- Adenosine,2-chloro-,5'-(dihydrogen phosphate) (8CI)
- SCHEMBL8423402
- [(2R, 3S, 4R, 5R)-5-(6-amino-2-chloropurin-9-yl)-3, 4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- 2-Chloroadenosine 5'-Monophosphate Ditriethylamine Salt
- 2-Chloro-adenosine monophosphate
- {[(2R,3S,4R,5R)-5-(6-amino-2-chloro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
- 5'-Adenylic acid, 2-chloro-
- 21466-01-3
- ((2R,3S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- [(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- CHEMBL610643
- BDBM50367107
- 2-Chloro-5'-adenylic Acid
- CHEMBL3244493
- 2-chloro-adenosine-5'-O-monophosphate
-
- インチ: InChI=1S/C10H13ClN5O7P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21)
- InChIKey: FXXRIUZMLRLFKP-UHFFFAOYSA-N
- ほほえんだ: P(OCC1OC(N2C3=C(C(=NC(Cl)=N3)N)N=C2)C(O)C1O)(O)(O)=O
計算された属性
- せいみつぶんしりょう: 364.02100
- どういたいしつりょう: 242.064447
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8
- 疎水性パラメータ計算基準値(XlogP): -2.6
じっけんとくせい
- 密度みつど: 2.401
- ふってん: 765.331°C at 760 mmHg
- フラッシュポイント: 416.657°C
- 屈折率: 1.91
- PSA: 187.24000
- LogP: -0.13200
2-Chloro-5'-adenylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C987456-5mg |
2-Chloro-5'-adenylic Acid |
21466-01-3 | 5mg |
$ 161.00 | 2023-09-08 | ||
| TRC | C987456-25mg |
2-Chloro-5'-adenylic Acid |
21466-01-3 | 25mg |
$ 730.00 | 2023-09-08 | ||
| TRC | C987456-50mg |
2-Chloro-5'-adenylic Acid |
21466-01-3 | 50mg |
$1160.00 | 2023-05-18 | ||
| TRC | C987456-10mg |
2-Chloro-5'-adenylic Acid |
21466-01-3 | 10mg |
$ 305.00 | 2023-09-08 |
2-Chloro-5'-adenylic Acid 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
21466-01-3 (2-Chloro-5'-adenylic Acid) 関連製品
- 61-19-8(Adenosine monophosphate)
- 1053-73-2(3'-Adenylic acid,5'-(dihydrogen phosphate))
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 60-92-4(Cyclic AMP)
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
